

# Molecular weight of 2-Fluoro-3-(tributylstannyl)pyridine

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## Compound of Interest

Compound Name: 2-Fluoro-3-(tributylstannyl)pyridine

Cat. No.: B116964

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## Technical Guide: 2-Fluoro-3-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Fluoro-3-(tributylstannyl)pyridine**, a key organometallic reagent in modern organic synthesis. The document details its chemical properties, applications, and a comprehensive experimental protocol for its use in Stille cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

## Core Compound Properties

**2-Fluoro-3-(tributylstannyl)pyridine** is a fluorinated organostannane compound valued for its utility in palladium-catalyzed cross-coupling reactions. Its physicochemical properties are summarized below.

Property	Value	Source
Molecular Weight	386.1 g/mol	[1]
386.14 g/mol	[2]	
Molecular Formula	C <sub>17</sub> H <sub>30</sub> FNsn	[1][2][3]
CAS Number	155533-81-6	[1][3]
IUPAC Name	tributyl(2-fluoro-3-pyridinyl)stannane	[1]
Synonyms	Pyridine, 2-fluoro-3-(tributylstannyl)-	[3]

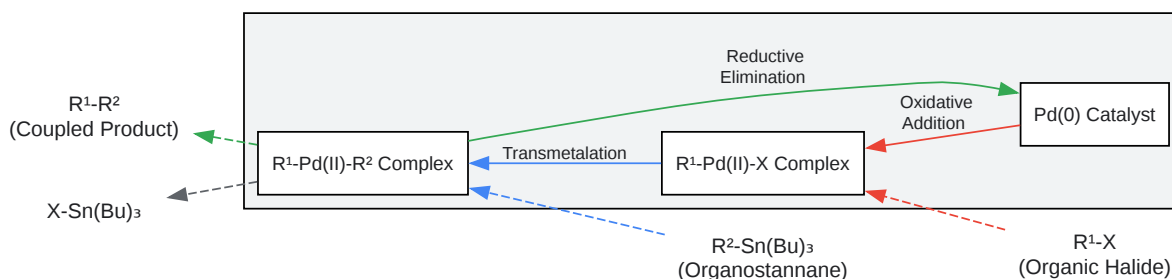
## Application in Organic Synthesis: The Stille Cross-Coupling Reaction

Organostannanes such as **2-Fluoro-3-(tributylstannyl)pyridine** are critical reagents in the Stille reaction, a versatile and widely used method for synthesizing complex molecules.[4][5] This reaction forms a carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[4][6]

The key advantages of the Stille reaction include its tolerance for a wide variety of functional groups and its typically mild reaction conditions, making it highly valuable in the synthesis of pharmaceuticals and complex natural products.[4][6] The fluorinated pyridine motif is of particular interest in drug development, as the inclusion of fluorine can significantly enhance metabolic stability and binding affinity.[7]

## Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

## Experimental Protocol: Stille Cross-Coupling

The following is a generalized, representative protocol for a Stille cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

- Aryl halide or triflate ( $R^1-X$ )
- **2-Fluoro-3-(tributylstannyl)pyridine** ( $R^2-SnBu_3$ ) (1.0 - 1.2 equivalents)
- Palladium catalyst (e.g.,  $Pd(PPh_3)_4$ ,  $Pd(dppf)Cl_2$ ) (1-5 mol%)
- Solvent (e.g., DMF, Toluene, Dioxane), degassed
- Optional additives: Copper(I) iodide (CuI), Cesium fluoride (CsF), Lithium chloride (LiCl)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide, palladium catalyst, and any solid additives (e.g., LiCl, CuI).

- **Solvent Addition:** Add the degassed solvent via syringe. Stir the mixture for 10-15 minutes to ensure dissolution and a homogenous mixture.
- **Reagent Addition:** Add **2-Fluoro-3-(tributylstannyl)pyridine** to the reaction mixture via syringe.
- **Heating:** Heat the reaction mixture to the desired temperature (typically between 40-100 °C) and monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- **Chromatography:** Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

## Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows.

Caption: General workflow for a Stille cross-coupling experiment.

## Safety and Handling

Organotin compounds, including **2-Fluoro-3-(tributylstannyl)pyridine**, are toxic and require careful handling.<sup>[1][6]</sup>

- **Toxicity:** Toxic if swallowed and harmful in contact with skin.<sup>[1]</sup> Causes skin and serious eye irritation.<sup>[1]</sup> May cause damage to organs through prolonged or repeated exposure.<sup>[1]</sup>
- **Handling:** Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Disposal:** Dispose of tin-containing waste according to institutional and local environmental regulations. Quenching with KF can precipitate less soluble tin fluorides, aiding in removal.<sup>[6]</sup>

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## References

- 1. 2-Fluoro-3-(tributylstannyl)pyridine | C<sub>17</sub>H<sub>30</sub>FNSn | CID 11090319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-3-(TRIBUTYLSTANNYL)PYRIDINE | 155533-81-6 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
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